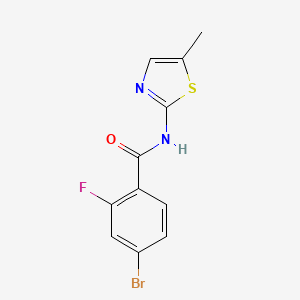

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide

Description

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with bromine (4-position) and fluorine (2-position), linked via an amide bond to a 5-methylthiazol-2-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The bromine atom enhances hydrophobicity and influences halogen bonding, while the fluorine atom increases electronegativity and metabolic stability . The 5-methylthiazole moiety contributes to π-π stacking interactions and modulates solubility .

Properties

Molecular Formula |

C11H8BrFN2OS |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

4-bromo-2-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H8BrFN2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) |

InChI Key |

NSWKFRBAPSXQBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound.

Bromination and Fluorination: The benzamide core is then brominated and fluorinated using appropriate reagents such as bromine and fluorine sources under controlled conditions.

Coupling Reaction: The final step involves coupling the thiazole ring with the brominated and fluorinated benzamide core under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzamide core can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Impact of Halogen Substitution

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding compared to chlorine, as seen in 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide (antiviral activity vs. fluorinated analogs).

- Fluorine’s Role : The 2-fluoro substituent in the target compound improves metabolic stability and electron-withdrawing effects, contrasting with methoxy or chloro groups in analogs like N-[4-(5-chlorothiophen-2-yl)thiazol-2-yl]-3-(ethylthio)benzamide (antimicrobial focus ).

Heterocycle Modifications

- Thiazole vs. Thiadiazole : Thiazole rings (e.g., in the target compound) favor planar stacking interactions, whereas thiadiazoles (e.g., 5-bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamide ) introduce additional nitrogen atoms, altering electronic properties and target selectivity .

- Thiophene Hybrids: Compounds like N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide exhibit extended conjugation, enhancing UV absorption and redox activity for electronic applications .

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis typically involves Ullmann coupling or Suzuki-Miyaura reactions for bromine introduction, followed by amide bond formation .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (F, Br) at the 2- and 4-positions optimize binding to ATP pockets in kinases.

- Methyl groups on the thiazole ring improve metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.